molecular formula C18H13ClN4O4 B11554450 (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

Cat. No.: B11554450
M. Wt: 384.8 g/mol
InChI Key: FTPCZLMREVCSOL-RGVLZGJSSA-N
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Description

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the Hydrazinecarboxamide Moiety: This involves the reaction of hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride.

    Final Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl group and the hydrazinecarboxamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide has several applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrophenyl group can participate in π-π interactions and hydrogen bonding, while the hydrazinecarboxamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide
  • (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

Uniqueness

The presence of both the chloro and nitro groups in (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13ClN4O4

Molecular Weight

384.8 g/mol

IUPAC Name

1-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H13ClN4O4/c19-16-8-6-13(23(25)26)10-15(16)17-9-7-14(27-17)11-20-22-18(24)21-12-4-2-1-3-5-12/h1-11H,(H2,21,22,24)/b20-11+

InChI Key

FTPCZLMREVCSOL-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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